molecular formula C14H19BrO3 B1313103 Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester CAS No. 96517-13-4

Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester

Cat. No.: B1313103
CAS No.: 96517-13-4
M. Wt: 315.2 g/mol
InChI Key: LZEYMHGWTWMUPN-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester is a chemical compound with diverse applications in scientific research. Its unique properties make it useful in fields such as pharmaceuticals, organic synthesis, and material science, enabling innovative breakthroughs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester typically involves the esterification of benzoic acid derivatives with 5-bromopentanol under acidic conditions. The reaction is catalyzed by sulfuric acid or other strong acids, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of substituted benzoic acid esters.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester is used in various scientific research applications:

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The bromine atom allows for selective binding and modification of biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active compounds that exert their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-[(5-bromopentyl)oxy]-, methyl ester
  • Benzoic acid, 4-[(5-chloropentyl)oxy]-, ethyl ester
  • Benzoic acid, 4-[(5-iodopentyl)oxy]-, ethyl ester

Uniqueness

Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester is unique due to its specific bromine substitution, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring selective modification of biological molecules and in the synthesis of complex organic compounds.

Properties

IUPAC Name

ethyl 4-(5-bromopentoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO3/c1-2-17-14(16)12-6-8-13(9-7-12)18-11-5-3-4-10-15/h6-9H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEYMHGWTWMUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439761
Record name Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96517-13-4
Record name Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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